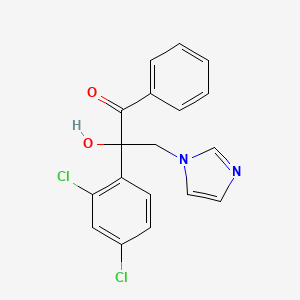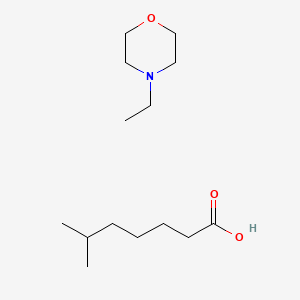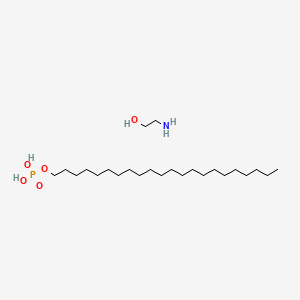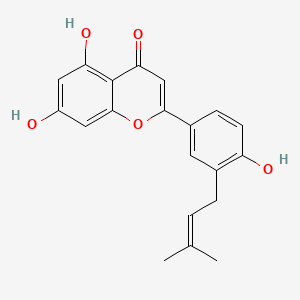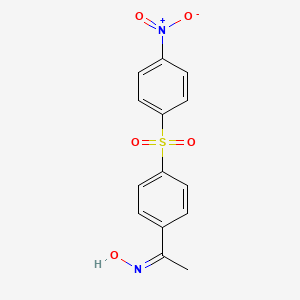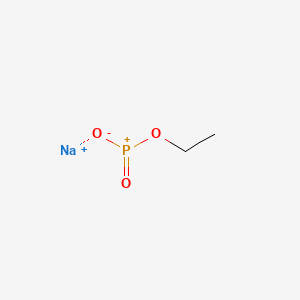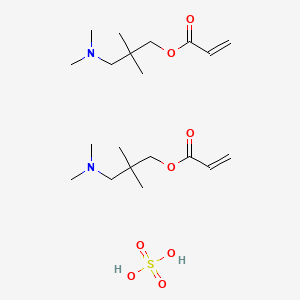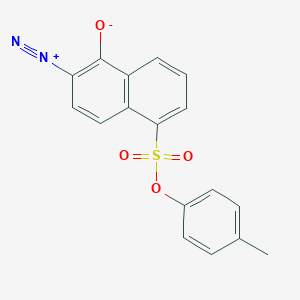
4-(2-Pyridinyl)-N'-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide is a complex organic compound that features a piperazine ring bonded to pyridine moieties
準備方法
The synthesis of 4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide typically involves multi-step organic reactionsThe final step involves the formation of the carbothiohydrazide moiety under controlled conditions, often using reagents such as thiosemicarbazide and appropriate solvents .
化学反応の分析
4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds and coordinate with metal ions .
類似化合物との比較
Similar compounds include:
1-(2-Pyridinyl)ethyl methanesulfonate: Known for its stereospecific reactions and applications in organic synthesis.
4,5-Bis(2-pyridinyl)imidazole: Used in the synthesis of Keggin-based compounds with electrochemical and photocatalytic properties.
2-(4-Pyridinyl)-1-(2-thienyl)ethanone:
4-(2-Pyridinyl)-N’-(1-(2-pyridinyl)butylidene)-1-piperazinecarbothiohydrazide stands out due to its unique combination of a piperazine ring and pyridine moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
86919-64-4 |
|---|---|
分子式 |
C19H24N6S |
分子量 |
368.5 g/mol |
IUPAC名 |
4-pyridin-2-yl-N-[(E)-1-pyridin-2-ylbutylideneamino]piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H24N6S/c1-2-7-17(16-8-3-5-10-20-16)22-23-19(26)25-14-12-24(13-15-25)18-9-4-6-11-21-18/h3-6,8-11H,2,7,12-15H2,1H3,(H,23,26)/b22-17+ |
InChIキー |
TYTDQQOGLGLLNX-OQKWZONESA-N |
異性体SMILES |
CCC/C(=N\NC(=S)N1CCN(CC1)C2=CC=CC=N2)/C3=CC=CC=N3 |
正規SMILES |
CCCC(=NNC(=S)N1CCN(CC1)C2=CC=CC=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



